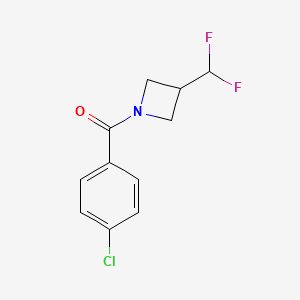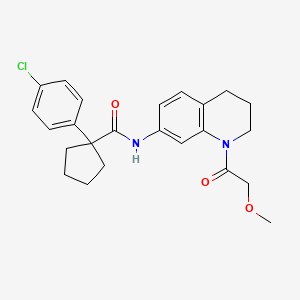![molecular formula C10H14BFO2 B2997819 [2-Fluoro-4-(2-methylpropyl)phenyl]boronic acid CAS No. 153624-68-1](/img/structure/B2997819.png)
[2-Fluoro-4-(2-methylpropyl)phenyl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[2-Fluoro-4-(2-methylpropyl)phenyl]boronic acid” is a boronic acid derivative. Boronic acids are mild Lewis acids which are generally stable and easy to handle, making them important to organic synthesis . The molecular weight of this compound is 196.03 .
Synthesis Analysis
The synthesis of boronic acids often involves electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation . Phenylsilanes and phenylstannanes transmetalate with BBr3, followed by hydrolysis form phenylboronic acid .Molecular Structure Analysis
The boron atom in boronic acids is sp2-hybridized and contains an empty p-orbital . The orthorhombic crystals use hydrogen bonding to form units made up of two molecules .Chemical Reactions Analysis
Boronic acids are commonly used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Physical And Chemical Properties Analysis
The compound is a powder with a melting point between 96-100°C . It has a density of 1.2±0.1 g/cm3 .Aplicaciones Científicas De Investigación
Suzuki-Miyaura Cross-Coupling Reactions
This compound can be used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are widely applied in carbon-carbon bond-forming processes due to their mild and functional group tolerant reaction conditions .
Rhodium-Catalyzed Intramolecular Amination
Phenylboronic acids are known to be used in rhodium-catalyzed intramolecular amination reactions. This process is important for the synthesis of complex nitrogen-containing molecules .
Palladium-Catalyzed Arylation
The compound may serve as a reagent for palladium-catalyzed direct arylation, which is a valuable method for forming aryl bonds without the need for halide precursors .
Heck-Type Reactions
It could be involved in palladium-catalyzed stereoselective Heck-type reactions, which are useful for forming carbon-carbon double bonds .
Protodeboronation Studies
Protodeboronation is a process where boronic acids are converted to the corresponding arenes. This compound could be studied for its protodeboronation behavior under various conditions .
Anion Receptor Synthesis
Phenylboronic acids can be used to prepare phenylboronic catechol esters, which act as anion receptors and have potential applications in polymer electrolytes .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Boronic acids, including phenylboronic acids, are known to participate in numerous cross-coupling reactions, serving as a source of phenyl groups .
Mode of Action
The mode of action of [2-Fluoro-4-(2-methylpropyl)phenyl]boronic acid is likely through its participation in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction involves the coupling of an organoboron compound, such as our compound of interest, with an organic halide or triflate in the presence of a palladium catalyst . The process involves two key steps: oxidative addition and transmetalation .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which [2-Fluoro-4-(2-methylpropyl)phenyl]boronic acid participates, is a key biochemical pathway . This reaction is widely applied in carbon–carbon bond-forming reactions, contributing to the synthesis of various organic compounds .
Result of Action
The result of the action of [2-Fluoro-4-(2-methylpropyl)phenyl]boronic acid is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of various organic compounds, contributing to diverse chemical reactions and biological processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of [2-Fluoro-4-(2-methylpropyl)phenyl]boronic acid. For instance, the compound is stable under normal storage temperatures . The compound’s action in the suzuki–miyaura cross-coupling reaction can be influenced by factors such as the presence of a palladium catalyst and the nature of the organic halide or triflate .
Propiedades
IUPAC Name |
[2-fluoro-4-(2-methylpropyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BFO2/c1-7(2)5-8-3-4-9(11(13)14)10(12)6-8/h3-4,6-7,13-14H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHBRMLLSUXEEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)CC(C)C)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-Fluoro-4-(2-methylpropyl)phenyl]boronic acid | |
CAS RN |
153624-68-1 |
Source


|
| Record name | [2-fluoro-4-(2-methylpropyl)phenyl]boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

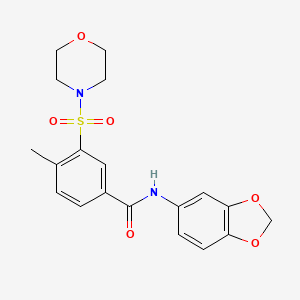
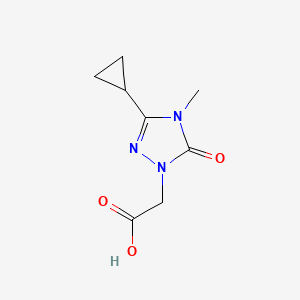
![3-benzyl-5-methyl-7-(morpholine-4-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2997740.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(3-pentan-3-yl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2997742.png)
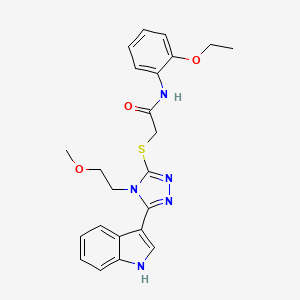

![2-Methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrimidin-4-amine](/img/structure/B2997746.png)

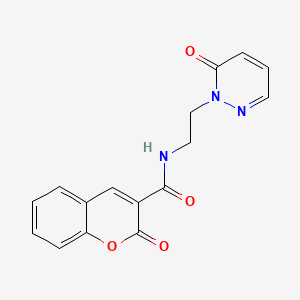
![2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenethylacetamide](/img/structure/B2997751.png)
![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2997755.png)
